molecular formula C17H19Cl2NO B14176336 6-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one CAS No. 919366-80-6

6-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one

Cat. No.: B14176336
CAS No.: 919366-80-6
M. Wt: 324.2 g/mol
InChI Key: NFEFKOINBPHUAP-UHFFFAOYSA-N
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Description

6-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one is a synthetic organic compound that belongs to the pyridinone family This compound is characterized by its unique structure, which includes a butyl group, a dichlorophenyl group, and a methylpyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl bromide or butyl chloride in the presence of a strong base such as sodium hydride.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through a Friedel-Crafts alkylation reaction using 2,6-dichlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

6-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridinone derivatives.

Scientific Research Applications

6-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-[(2,6-dichlorophenyl)methyl]-4(1H)-pyridinone: Similar structure but lacks the butyl group.

    6-Butyl-2-methyl-4(1H)-pyridinone: Similar structure but lacks the dichlorophenyl group.

Uniqueness

6-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one is unique due to the presence of both the butyl and dichlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

919366-80-6

Molecular Formula

C17H19Cl2NO

Molecular Weight

324.2 g/mol

IUPAC Name

6-butyl-3-[(2,6-dichlorophenyl)methyl]-2-methyl-1H-pyridin-4-one

InChI

InChI=1S/C17H19Cl2NO/c1-3-4-6-12-9-17(21)13(11(2)20-12)10-14-15(18)7-5-8-16(14)19/h5,7-9H,3-4,6,10H2,1-2H3,(H,20,21)

InChI Key

NFEFKOINBPHUAP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)C(=C(N1)C)CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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